molecular formula C11H8Cl3NS B13880415 4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole

4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole

Cat. No.: B13880415
M. Wt: 292.6 g/mol
InChI Key: MINSSOKWSNDWJC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a dichlorobenzyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole typically involves the reaction of 2,6-dichlorobenzyl chloride with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an oxidized thiazole compound.

Scientific Research Applications

4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The thiazole ring may also interact with specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorobenzyl)-1,3-thiazole: Lacks the chloromethyl group but shares the dichlorobenzyl-thiazole core structure.

    4-Methyl-2-(2,6-dichlorobenzyl)-1,3-thiazole: Contains a methyl group instead of a chloromethyl group.

Uniqueness

4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole is unique due to the presence of both the chloromethyl and dichlorobenzyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H8Cl3NS

Molecular Weight

292.6 g/mol

IUPAC Name

4-(chloromethyl)-2-[(2,6-dichlorophenyl)methyl]-1,3-thiazole

InChI

InChI=1S/C11H8Cl3NS/c12-5-7-6-16-11(15-7)4-8-9(13)2-1-3-10(8)14/h1-3,6H,4-5H2

InChI Key

MINSSOKWSNDWJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NC(=CS2)CCl)Cl

Origin of Product

United States

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